7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate
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Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of benzoazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate typically involves several steps. One common method starts with the acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions, including reduction and de-ketalation, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of receptor antagonism.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist with a similar benzoazepine core structure.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of various benzoazepine derivatives.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is unique due to its specific functional groups and potential for diverse chemical transformations. Its pivalate ester group distinguishes it from other similar compounds, providing unique reactivity and applications.
Properties
Molecular Formula |
C15H20ClNO2 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3 |
InChI Key |
IGQDJCSTOFVVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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